molecular formula C12H18N2OS B1443054 1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide CAS No. 1311318-22-5

1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide

Cat. No. B1443054
M. Wt: 238.35 g/mol
InChI Key: MWIXTTINIZSBDE-UHFFFAOYSA-N
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Description

This compound, also known as S-{3-[(dimethylamino)methyl]phenyl} dimethylthiocarbamate , has a molecular formula of C12H18N2OS . It has a molecular weight of 238.35 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2OS/c1-13(2)9-10-6-5-7-11(8-10)16-12(15)14(3)4/h5-8H,9H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Reactions and Derivatives

  • Chemical Reactions and Derivatives : N-Phenylmaltimide, when reacted with chlorosulfonic acid, yields sulfonyl chloride, which affords corresponding sulfonamides when treated with dimethylamine or aniline. Further reactions with diethylamine or other amines can lead to various derivatives, indicating the chemical versatility of these compounds (Cremlyn & Nunes, 1987).

Synthesis Applications

  • Regioselective Synthesis and Screening : In a study on the synthesis of N-phenylpyrazole derivatives, the reaction of certain compounds with dimethylformamide-dimethylacetal (DMF-DMA) was explored. This study highlights the role of dimethylformamide derivatives in regioselective synthesis processes, which are important in medicinal chemistry (Farag et al., 2008).
  • Environmentally Benign Synthesis : A study reported an environmentally friendly protocol for synthesizing 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes using dimethylformamide derivatives. This approach emphasizes the role of these compounds in sustainable chemistry (Pandit et al., 2016).

Analytical Applications

  • Gas-Liquid Chromatography : Dimethylformamide derivatives have been found to react with primary sulfonamides to form N-dimethylaminomethylene derivatives, which possess excellent properties for gas-liquid chromatographic analysis. This underscores their utility in analytical chemistry (Vandenheuvel & Gruber, 1975).

Environmental and Biological Studies

  • Microbial Degradation : Research on the microbial degradation of N,N-dimethylformamide by Paracoccus sp. strain DMF-3 highlights the environmental significance of understanding the degradation pathways of dimethylformamide derivatives (Zhou et al., 2018).

Pharmaceutical Research

  • Tautomeric Behavior in Pharmaceuticals : The tautomeric behavior of sulfonamide derivatives, including those containing dimethylformamide structures, has been investigated, demonstrating their relevance in pharmaceutical and medicinal chemistry (Erturk et al., 2016).

properties

IUPAC Name

S-[3-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-13(2)9-10-6-5-7-11(8-10)16-12(15)14(3)4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIXTTINIZSBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)SC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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